molecular formula C25H22FN3O3S B11450762 2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11450762
M. Wt: 463.5 g/mol
InChI Key: GEWORYGYIOWQAM-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a tetrahydropyrimidoquinoline core, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyrimidoquinoline Core: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, forming the sulfanyl linkage.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the tetrahydropyrimidoquinoline core.

    Substitution: The fluorobenzyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents or organometallic compounds under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorobenzyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, while the tetrahydropyrimidoquinoline core could influence the compound’s overall stability and reactivity. Detailed studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
  • 5-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Uniqueness

The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C25H22FN3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22FN3O3S/c1-32-16-11-9-14(10-12-16)20-21-18(7-4-8-19(21)30)27-23-22(20)24(31)29-25(28-23)33-13-15-5-2-3-6-17(15)26/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,27,28,29,31)

InChI Key

GEWORYGYIOWQAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F

Origin of Product

United States

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